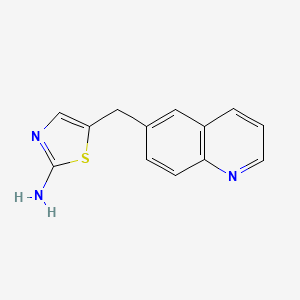
2-(3,4,5-Trimethoxyphenyl)-1,3,2-dioxaborinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4,5-Trimethoxyphenyl)-1,3,2-dioxaborinane is a chemical compound that features a trimethoxyphenyl group attached to a dioxaborinane ring. The trimethoxyphenyl group is known for its presence in various biologically active molecules, making this compound of significant interest in medicinal chemistry and other scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4,5-Trimethoxyphenyl)-1,3,2-dioxaborinane typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with boronic acid derivatives under specific conditions. One common method includes the use of a four-neck flask equipped with a mechanical stirrer, where acrylonitrile, aniline, methanol, and sodium methoxide are dissolved and heated to reflux . The crude 3,4,5-trimethoxybenzaldehyde is then added, and the mixture is stirred until the desired product is formed.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The process is optimized to improve yield and reduce costs, ensuring safety and efficiency. The use of advanced equipment and controlled environments helps in achieving high purity and consistent quality .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,4,5-Trimethoxyphenyl)-1,3,2-dioxaborinane undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Common reducing agents such as lithium aluminum hydride can be used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
2-(3,4,5-Trimethoxyphenyl)-1,3,2-dioxaborinane has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its therapeutic potential in treating diseases like cancer, Alzheimer’s, and infections.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of 2-(3,4,5-Trimethoxyphenyl)-1,3,2-dioxaborinane involves its interaction with specific molecular targets and pathways. It can inhibit enzymes like tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR), leading to various biological effects . The compound’s trimethoxyphenyl group plays a crucial role in its binding affinity and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4,5-Trimethoxyphenethylamine: Known for its hallucinogenic effects and used in neurological research.
3,4,5-Trimethoxycinnamamide: Investigated for its anti-cancer properties.
Trimethoprim: A well-known antibiotic that contains the trimethoxyphenyl group.
Uniqueness
2-(3,4,5-Trimethoxyphenyl)-1,3,2-dioxaborinane stands out due to its unique dioxaborinane ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C12H17BO5 |
|---|---|
Poids moléculaire |
252.07 g/mol |
Nom IUPAC |
2-(3,4,5-trimethoxyphenyl)-1,3,2-dioxaborinane |
InChI |
InChI=1S/C12H17BO5/c1-14-10-7-9(13-17-5-4-6-18-13)8-11(15-2)12(10)16-3/h7-8H,4-6H2,1-3H3 |
Clé InChI |
JQCJKQVAPKOJLD-UHFFFAOYSA-N |
SMILES canonique |
B1(OCCCO1)C2=CC(=C(C(=C2)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



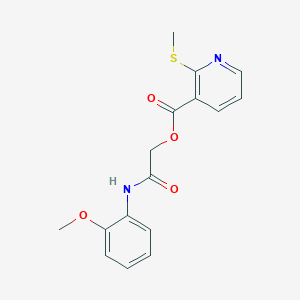

![4-{[2-(4-Aminophenyl)ethyl]sulfamoyl}benzenesulfonyl fluoride](/img/structure/B15280721.png)

![4-(2-(7-(1,1-Dimethyl-3-(4-sulfobutyl)-1H-benzo[e]indol-2(3H)-ylidene)hepta-1,3,5-trien-1-yl)-1,1-dimethyl-1H-benzo[e]indol-3-ium-3-yl)butane-1-sulfonate](/img/structure/B15280737.png)
![1-isobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B15280738.png)
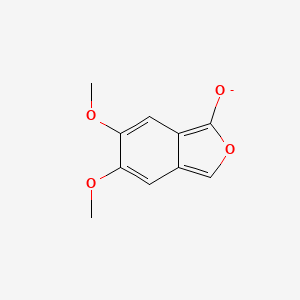
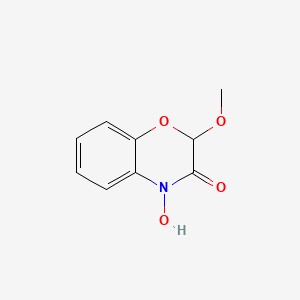
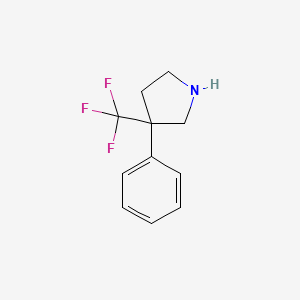
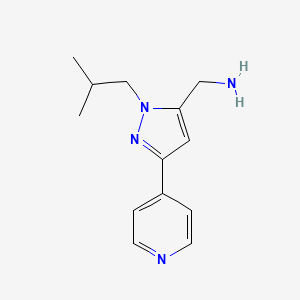
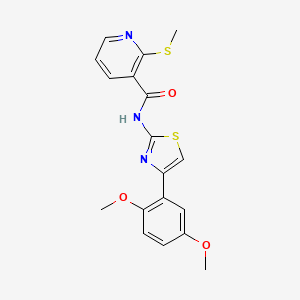
![(6-Nitro-4H-benzo[d][1,3]dioxin-8-yl)methyl 2-(methylthio)nicotinate](/img/structure/B15280790.png)
